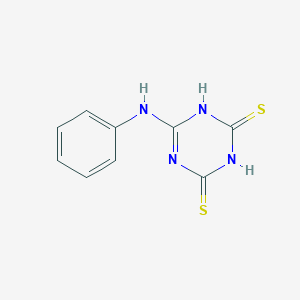

6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Description

Properties

IUPAC Name |

6-anilino-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZQBMZXBHDWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=S)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160137 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13733-91-0 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. This molecule, belonging to the s-triazine class, holds significant potential for investigation in medicinal chemistry and materials science due to the diverse biological activities associated with its structural motifs. This document outlines a plausible synthetic route, detailed experimental protocols, expected characterization data, and insights into its potential biological relevance.

Introduction

The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The incorporation of a phenylamino group and two thiol substituents on the triazine ring is anticipated to confer unique physicochemical properties and biological activities. Phenylamino-s-triazine derivatives have been explored for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.[4][5] The dithiol functionality introduces potential for metal chelation and further chemical modification. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this promising compound.

Synthesis

A plausible and efficient synthetic pathway for this compound involves a sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This well-established method allows for the controlled introduction of different substituents on the triazine ring.[6] The proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the reaction of cyanuric chloride with aniline at a low temperature to achieve monosubstitution, yielding 2-chloro-4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then subjected to a second nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis, to introduce the two thiol groups.

References

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol. Due to the limited availability of specific experimental data for this molecule, this paper also includes comparative data from the closely related analogue, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, to provide a broader context for its potential characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and materials science.

Introduction to this compound

This compound, also known by its CAS number 13733-91-0, is a substituted s-triazine. The 1,3,5-triazine core is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The presence of the phenylamino group and two thiol (or thione tautomers) substituents suggests its potential as a kinase inhibitor, a metal-chelating agent, or a building block for more complex bioactive molecules. The thiol groups, in particular, can play a crucial role in interactions with biological macromolecules.

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively reported in the public domain. However, data for the structurally similar 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is available and presented here for comparative purposes. It is important to note that the substitution of the dibutylamino group with a phenylamino group will influence properties such as solubility, lipophilicity, and melting point.

Table 1: Physicochemical Data for this compound and a Related Analogue

| Property | This compound | 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | Data Source |

| CAS Number | 13733-91-0 | 29529-99-5 | [2] |

| Molecular Formula | C₉H₈N₄S₂ | C₁₁H₂₀N₄S₂ | [2] |

| Molecular Weight | 236.32 g/mol | 272.44 g/mol | [3] |

| Melting Point | Not Reported | 143 °C | [2] |

| Boiling Point (Predicted) | Not Reported | 343.7 ± 25.0 °C | [3] |

| pKa (Predicted) | Not Reported | 6.06 ± 0.20 | [3] |

| Solubility | Not Reported | DMSO (Slightly), Methanol (Slightly), Pyridine (Soluble) | [2] |

Experimental Protocols

General Synthesis of 6-substituted-amino-1,3,5-triazine-2,4-dithiols

A common route for the synthesis of such compounds involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Materials:

-

Cyanuric chloride

-

Aniline

-

Sodium hydrosulfide (NaSH) or a similar sulfur nucleophile

-

A suitable solvent (e.g., acetone, tetrahydrofuran)

-

A base (e.g., sodium carbonate, triethylamine)

Procedure:

-

Monosubstitution: Cyanuric chloride is dissolved in a suitable solvent and cooled to 0-5 °C. An equimolar amount of aniline is added dropwise, often in the presence of a base to neutralize the HCl formed. The reaction is typically stirred for several hours at low temperature to yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.

-

Disubstitution with Thiol Groups: The resulting dichloro-triazine derivative is then reacted with a sulfur nucleophile, such as sodium hydrosulfide, to replace the remaining two chlorine atoms with thiol groups. This reaction is usually carried out at an elevated temperature.

-

Work-up and Purification: The reaction mixture is worked up by filtration to remove any inorganic salts. The solvent is evaporated under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent.

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The presence of this compound in an ATR-FTIR forensic library suggests that its IR spectrum is a key identifier.[8]

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.[5]

Below is a generalized workflow for the synthesis and characterization process.

Potential Biological Activity and Signaling Pathways

Derivatives of phenylamino-s-triazine have been investigated for their potential as anticancer agents.[1] These compounds have been shown to interact with a variety of enzymes and protein kinases that are crucial for cancer cell proliferation and survival. Some of the key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR).[1][9]

The diagram below illustrates a simplified, representative signaling pathway that is often targeted by small molecule inhibitors in cancer therapy, and where a compound like this compound might exert its effects.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug development, belonging to a class of compounds with proven biological activities. While specific physicochemical data for this compound remains scarce, this guide provides a framework for its synthesis, characterization, and potential biological targets based on the available literature for related analogues. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.

References

- 1. Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | 29529-99-5 | Benchchem [benchchem.com]

- 3. 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | C11H20N4S2 | CID 3035346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol (CAS Number 13733-91-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol (CAS: 13733-91-0), a heterocyclic compound belonging to the s-triazine class. While specific experimental data on the biological activity and mechanism of action of this particular molecule are not extensively documented in publicly available literature, this document consolidates its known chemical and physical properties. Furthermore, it outlines a generalized, plausible synthesis protocol based on established methodologies for substituted triazines. The guide also explores the potential therapeutic applications of this class of compounds by drawing parallels with structurally related 1,3,5-triazine derivatives that have been investigated for their pharmacological properties. This document serves as a foundational resource for researchers interested in the synthesis and potential evaluation of this and similar triazine-based molecules.

Chemical and Physical Properties

This compound, also known by its synonym 2-anilino-4,6-dimercapto-1,3,5-triazine, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13733-91-0 | [1] |

| Molecular Formula | C₉H₈N₄S₂ | [1] |

| Molecular Weight | 236.32 g/mol | [1] |

| Melting Point | 243 °C | [1] |

| Boiling Point (Predicted) | 344.4 ± 25.0 °C | [1] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 162.1 °C | [1] |

| XLogP3 | 2.26560 | [1] |

| PSA (Polar Surface Area) | 113 | [1] |

Synthesis Methodology

Proposed Experimental Protocol: A Two-Step Nucleophilic Substitution

This proposed synthesis involves a two-step process: first, the monosubstitution of cyanuric chloride with aniline, followed by the disubstitution of the remaining chlorine atoms with a sulfur nucleophile.

Step 1: Synthesis of 2-chloro-4-(phenylamino)-6-thiol-1,3,5-triazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5 °C using an ice bath.

-

First Nucleophilic Substitution: Prepare a solution of aniline (1 equivalent) and a mild base such as sodium bicarbonate (1 equivalent) in the same solvent. Add this solution dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C. The reaction is typically stirred for 2-4 hours at this temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated salts. The filtrate is then concentrated under reduced pressure to yield the crude monosubstituted product.

Step 2: Synthesis of this compound

-

Second Nucleophilic Substitution: The crude product from Step 1 is redissolved in a suitable solvent. A solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (at least 2 equivalents), is then added.

-

Reaction Conditions: The reaction temperature is typically elevated for the second substitution, for instance, by refluxing the mixture for several hours. The specific temperature and reaction time will depend on the chosen solvent and nucleophile.

-

Product Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product may precipitate. The solid can be collected by filtration, washed with water and a suitable organic solvent to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system.

Generalized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of asymmetrically substituted 1,3,5-triazines.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity and Therapeutic Applications (Inferred)

While there is no specific biological data available for this compound, the 1,3,5-triazine scaffold is a well-recognized pharmacophore present in numerous compounds with a wide range of biological activities. Structurally related compounds have been investigated for various therapeutic applications, suggesting potential areas of interest for the title compound.

Anticancer Potential

Many 1,3,5-triazine derivatives have been synthesized and evaluated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Potential Signaling Pathway Involvement:

Based on studies of other triazine derivatives, a hypothetical mechanism of action could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Caption: Hypothetical inhibition of a growth factor signaling pathway by a triazine compound.

Other Potential Applications

Derivatives of 1,3,5-triazine have also been explored for their utility as:

-

Antiviral agents

-

Antibacterial agents

-

Herbicides in agricultural applications

Conclusion and Future Directions

This compound is a readily synthesizable compound based on established triazine chemistry. While its specific biological properties remain uncharacterized in the public domain, the broader class of 1,3,5-triazine derivatives has shown significant promise in medicinal chemistry and other fields. Future research efforts could focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening for its biological activities, particularly in the areas of oncology and infectious diseases. Elucidation of its mechanism of action and potential molecular targets would be a critical next step in evaluating its therapeutic potential.

References

Spectroscopic and Experimental Profile of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol, based on data reported for analogous compounds, particularly its N,N-dibutyl analog. These values provide a foundational dataset for the identification and characterization of the title compound.

Table 1: FT-IR Spectroscopic Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (phenylamino) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2600-2550 | Weak | S-H stretch (thiol) |

| 1610-1590 | Strong | C=N stretch (triazine ring) |

| 1550-1500 | Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Medium | C-N stretch |

| 1175-1125 | Strong | C=S stretch (thione tautomer) |

| 750-700 | Strong | C-H bend (aromatic) |

Table 2: 1H NMR Spectroscopic Data (Expected)

Solvent: DMSO-d6

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 13.0 - 12.0 | Broad Singlet | 2H | SH (thiol protons) |

| 9.5 - 8.5 | Singlet | 1H | NH (phenylamino proton) |

| 7.8 - 7.6 | Multiplet | 2H | Aromatic protons (ortho to NH) |

| 7.4 - 7.2 | Multiplet | 2H | Aromatic protons (meta to NH) |

| 7.1 - 6.9 | Multiplet | 1H | Aromatic proton (para to NH) |

Table 3: 13C NMR Spectroscopic Data (Expected)

Solvent: DMSO-d6

| Chemical Shift (δ, ppm) | Assignment |

| 175 - 170 | C=S (thione carbons) |

| 165 - 160 | C-N (triazine ring, C6) |

| 140 - 138 | Aromatic C (ipso, attached to NH) |

| 130 - 128 | Aromatic C-H (ortho) |

| 125 - 123 | Aromatic C-H (para) |

| 122 - 120 | Aromatic C-H (meta) |

Table 4: UV-Vis Spectroscopic Data (Expected)

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| ~270 | ~15,000 | π → π* (aromatic system) |

| ~330 | ~8,000 | n → π* (C=S and C=N) |

Experimental Protocols

The following protocols describe the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from general methods for the synthesis of N-substituted 2,4-dimercapto-s-triazines.

Materials:

-

N-Phenylguanidine carbonate

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

A solution of potassium hydroxide (2.24 g, 0.04 mol) in ethanol (50 mL) is prepared in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

N-Phenylguanidine carbonate (3.48 g, 0.01 mol) is added to the ethanolic KOH solution and stirred until dissolved.

-

Carbon disulfide (3.04 g, 0.04 mol) is added dropwise to the stirring solution over a period of 30 minutes. The reaction mixture is then heated to reflux for 4 hours.

-

After reflux, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in water (100 mL) and filtered to remove any insoluble impurities.

-

The filtrate is acidified with dilute hydrochloric acid until a pH of approximately 2-3 is reached, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

The FT-IR spectrum is recorded on a PerkinElmer Spectrum Two or similar FT-IR spectrometer.

-

The solid sample is mixed with KBr powder and pressed into a pellet.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

1H and 13C NMR spectra are recorded on a Bruker Avance 400 MHz spectrometer.

-

The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

-

Tetramethylsilane (TMS) is used as an internal standard.

UV-Vis Spectroscopy:

-

The UV-Vis absorption spectrum is recorded on a Shimadzu UV-1800 or similar spectrophotometer.

-

A dilute solution of the compound is prepared in ethanol.

-

The spectrum is scanned over a wavelength range of 200-800 nm.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization process for this compound.

Caption: Experimental workflow for the synthesis and characterization.

Caption: Key properties and applications of the target compound.

An In-depth Technical Guide to 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol. While direct experimental data for this specific compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a detailed profile. The document covers physicochemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of this class of compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a central 1,3,5-triazine ring. This core structure is substituted with a phenylamino group at the C6 position and two thiol groups at the C2 and C4 positions. The presence of the aromatic phenylamino group and the reactive thiol functionalities suggests its potential utility in various chemical and biological applications. The thiol groups can exist in tautomeric equilibrium with the thione form.

Physicochemical Properties

Quantitative data for the target compound is sparse. The following table summarizes known properties and includes data from a closely related analogue, 6-(dibutylamino)-1,3,5-triazine-2,4-dithiol, for comparison.

| Property | Value for this compound | Value for 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (Analogue) |

| Molecular Formula | C₉H₈N₄S₂ | C₁₁H₂₀N₄S₂ |

| Molecular Weight | 236.32 g/mol | 272.43 g/mol |

| Melting Point | 243 °C | 141 - 145 °C |

| Appearance | Not specified | White to orange to green crystalline powder |

| Solubility | Not specified | Soluble in Pyridine |

| Purity (typical) | Not specified | ≥ 98% (HPLC) |

Spectroscopic Data (Predicted and Analogous)

| Spectroscopic Technique | Predicted/Analogous Data for this compound |

| ¹H NMR | Signals corresponding to the phenyl protons (in the range of δ 7.0-8.0 ppm), the amine proton, and the thiol protons are expected. The exact chemical shifts would be dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the triazine ring carbons (expected in the range of δ 160-180 ppm), and the phenyl group carbons (in the range of δ 110-140 ppm) would be anticipated. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N stretching of the triazine ring (around 1500-1600 cm⁻¹), C-N stretching (around 1300-1400 cm⁻¹), and C=S stretching (if in thione form, around 1050-1250 cm⁻¹) are expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 236. Fragmentation patterns would likely involve the loss of the phenylamino group and cleavage of the triazine ring. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound starts from the readily available cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis involves a sequential nucleophilic substitution of the chlorine atoms.

Materials:

-

Cyanuric chloride

-

Aniline

-

Sodium hydrosulfide (NaSH) or Thiourea

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

Solvents (e.g., acetone, ethanol, water)

Procedure:

-

Monosubstitution with Aniline:

-

Dissolve cyanuric chloride in a suitable solvent like acetone, cooled to 0-5 °C.

-

Slowly add a solution of one equivalent of aniline and one equivalent of a base (e.g., sodium carbonate) in water or acetone.

-

Stir the reaction mixture at 0-5 °C for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the intermediate, 2-chloro-4,6-bis(phenylamino)-1,3,5-triazine, can be isolated by filtration.

-

-

Dithiolation:

-

Suspend the chlorinated intermediate in a suitable solvent like ethanol.

-

Add at least two equivalents of a sulfur nucleophile, such as sodium hydrosulfide or thiourea. If using thiourea, subsequent hydrolysis with a base will be required.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent.

-

Tautomerism in 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomerism in 6-(phenylamino)-1,3,5-triazine-2,4-dithiol. While direct experimental and computational studies on this specific molecule are limited in publicly accessible literature, this guide synthesizes information from analogous compounds and outlines the theoretical framework and practical methodologies required to thoroughly investigate its tautomeric forms.

Introduction to Tautomerism in Heterocyclic Thiones

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's physical, chemical, and biological properties. In heterocyclic compounds containing a thioamide functional group (-NH-C=S), thione-thiol tautomerism is a common phenomenon. The equilibrium involves the migration of a proton from the nitrogen to the sulfur atom, resulting in the thione (=S) and thiol (-SH) forms, respectively.

For this compound, several tautomeric forms are possible due to the presence of two thioamide moieties and an amino group. The predominant tautomers are expected to be the dithione, thione-thiol, and dithiol forms. The relative stability of these tautomers is influenced by factors such as the electronic effects of the phenylamino substituent, solvent polarity, temperature, and pH. Computational studies on similar triazine and triazole derivatives suggest that the thione form is generally the most stable in the gas phase.

Potential Tautomeric Forms of this compound

The principal tautomeric equilibria for this compound are depicted below. The dithione form is often favored due to the greater strength of the C=S double bond compared to the C=N double bond and the higher acidity of the N-H proton compared to the S-H proton.

Caption: Potential tautomeric equilibrium of this compound.

Proposed Experimental Protocols for Tautomeric Analysis

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the definitive characterization of the tautomeric forms of this compound and the quantification of their equilibrium.

Synthesis of this compound

A plausible synthetic route, based on established methods for preparing substituted s-triazines, starts from the readily available cyanuric chloride.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Synthesis of 2-Anilino-4,6-dichloro-1,3,5-triazine:

-

Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of aniline and a base (e.g., sodium carbonate, triethylamine) in the same solvent to the cyanuric chloride solution with vigorous stirring.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

-

-

Synthesis of this compound:

-

Dissolve the 2-anilino-4,6-dichloro-1,3,5-triazine in a suitable solvent (e.g., ethanol, DMF).

-

Add a solution of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea, to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into ice-water.

-

Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it to obtain the crude this compound.

-

Further purify the product by recrystallization.

-

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The position of the mobile proton will be indicative of the tautomeric form. In the dithione form, an N-H proton signal is expected, while in the thiol forms, S-H proton signals would be observed. The chemical shifts of the aromatic protons on the phenyl ring and the triazine ring will also provide structural information.

-

¹³C NMR: The chemical shift of the carbon atoms in the triazine ring will be sensitive to the tautomeric state. A C=S carbon will have a characteristic downfield chemical shift compared to a C-S carbon.

-

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide information on the dynamics of the tautomeric equilibrium.

3.2.2. Infrared (IR) Spectroscopy

-

The IR spectrum will show characteristic absorption bands for the different functional groups present in the tautomers.

-

Dithione form: Expect strong C=S stretching vibrations (around 1100-1250 cm⁻¹) and N-H stretching vibrations (around 3100-3300 cm⁻¹).

-

Thiol forms: Expect S-H stretching vibrations (around 2550-2600 cm⁻¹) and C=N stretching vibrations (around 1640-1690 cm⁻¹).

3.2.3. UV-Visible (UV-Vis) Spectroscopy

-

The different tautomers will have distinct electronic transitions and thus different UV-Vis absorption spectra.

-

The thione form typically exhibits a strong π → π* transition at a longer wavelength compared to the thiol form.

-

By comparing the spectrum of the compound in different solvents of varying polarity, it is possible to infer the effect of the solvent on the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental studies.

Methodology:

-

Geometry Optimization: Optimize the geometries of all possible tautomers in the gas phase and in different solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculations: Calculate the relative electronic and Gibbs free energies of the optimized tautomers to predict their relative stabilities.

-

Spectroscopic Predictions: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of the experimental spectra.

-

Transition State Search: Locate the transition state structures for the interconversion between tautomers to determine the energy barriers for the tautomerization process.

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how such data, once obtained, should be structured for clear comparison.

Table 1: Predicted Relative Energies of Tautomers (from DFT calculations)

| Tautomer | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) | DMSO ΔG (kcal/mol) |

| Dithione | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| Thione-Thiol | Value | Value | Value |

| Dithiol | Value | Value | Value |

Table 2: Characteristic Spectroscopic Data for Tautomeric Forms

| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |

| Dithione | N-H: Value | C=S: Value | C=S: Value, N-H: Value | Value |

| Thione-Thiol | S-H: Value, N-H: Value | C=S: Value, C-S: Value | S-H: Value, C=N: Value | Value |

| Dithiol | S-H: Value | C-S: Value | S-H: Value, C=N: Value | Value |

Conclusion

The tautomerism of this compound presents an intriguing area of study with potential implications for its application in drug development and materials science. Although direct experimental data is currently lacking, a combination of the proposed synthetic, spectroscopic, and computational methods will enable a thorough investigation of its tautomeric behavior. Understanding the factors that govern the tautomeric equilibrium is crucial for predicting and controlling the properties of this and related triazine derivatives. This guide provides a robust framework for researchers to embark on such an investigation.

"solubility of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol in organic solvents"

Technical Guide: Solubility of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

Executive Summary

This technical guide addresses the solubility of the compound this compound in organic solvents. A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this exact molecule. The inherent nature of the dithiol and phenylamino functional groups suggests that its solubility is likely to be moderate in polar aprotic solvents and potentially limited in nonpolar solvents.

Due to the absence of direct data, this document provides qualitative solubility information for a structurally similar compound, 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol, to offer a potential, albeit indirect, reference. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to guide researchers in generating this data empirically.

Solubility Data for a Structurally Related Compound

No quantitative solubility data was identified for this compound. However, qualitative data for the related compound 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS No. 29529-99-5) is available and summarized below. Researchers should note that the difference in the amino substituent (Phenylamino vs. Dibutylamino) will influence solubility, and this data should be used only as a preliminary guide.

Table 1: Qualitative Solubility of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

| Solvent | CAS Number | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[1] |

| Methanol | 67-56-1 | Slightly Soluble[1] |

| Pyridine | 110-86-1 | Soluble[2] |

The logical relationship and structural differences between the target compound and the compound for which data is available are illustrated in the diagram below.

Figure 1: Relationship between the target compound and a related analogue.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound in various organic solvents. This method, often referred to as the "shake-flask" method, is a standard approach that can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Compound: this compound (or compound of interest)

-

Solvents: A range of analytical grade organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Toluene).

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Thermostatic shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Autosampler vials for HPLC

-

Calibrated pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

-

Experimental Workflow

The workflow for this protocol is outlined in the diagram below.

Figure 2: Experimental workflow for solubility determination via the shake-flask method.

Detailed Steps

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble. From this stock, create a series of standard solutions of known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a precise volume (e.g., 1.0 mL) of the test solvent. The key is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the samples to agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove all particulate matter. This step is critical to prevent artificially high results.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to ensure the concentration falls within the linear range of the HPLC calibration curve. Analyze this diluted sample by HPLC.

-

Quantification: Using the pre-generated calibration curve, determine the concentration of the compound in the diluted sample.

-

Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL, µg/mL, or molarity.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides the best available alternative information. The qualitative data for a related compound offers a starting point for solvent selection, and the detailed experimental protocol provides a clear and robust framework for researchers to determine this critical physicochemical property in their own laboratories. The generation of such empirical data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide on the Thermal Stability of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 6-(phenylamino)-1,3,5-triazine-2,4-dithiol, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its analysis based on established methodologies for analogous 1,3,5-triazine derivatives. The guide details plausible synthetic routes, comprehensive protocols for thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and presents representative data in structured tables. Furthermore, logical workflows and potential decomposition pathways are visualized using Graphviz diagrams to aid in the understanding of its thermal behavior. This document serves as a foundational resource for researchers initiating studies on the thermal characteristics of this and related triazine compounds.

Introduction to this compound

The 1,3,5-triazine scaffold is a cornerstone in the development of a wide array of biologically active compounds and functional materials. The substituent at the 6-position, in this case, a phenylamino group, along with the dithiol groups at the 2- and 4-positions, imparts unique chemical properties that are of interest for applications ranging from pharmaceuticals to polymer science. The thermal stability of such a compound is a critical parameter, influencing its suitability for various applications, including its formulation into drug products, its processing in material applications, and its shelf-life. Understanding the decomposition temperature and the thermodynamic changes that occur upon heating is essential for safe handling and for predicting its behavior in different environments.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial reaction of cyanuric chloride with aniline, followed by the substitution of the remaining chlorine atoms with thiol groups.

Proposed Synthetic Protocol

-

Synthesis of 6-chloro-N-phenyl-1,3,5-triazin-2-amine:

-

Dissolve cyanuric chloride in a suitable solvent such as acetone or tetrahydrofuran and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of aniline dissolved in the same solvent to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution, to quench the HCl formed during the reaction.

-

The product can be isolated by filtration, washed with water, and dried.

-

-

Synthesis of this compound:

-

Suspend the 6-chloro-N-phenyl-1,3,5-triazin-2-amine in an aqueous or alcoholic solution.

-

Add a slight excess of a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Heat the reaction mixture under reflux for several hours to facilitate the substitution of the chlorine atoms with thiol groups.

-

After cooling, acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to precipitate the dithiol product.

-

The final product can be collected by filtration, washed thoroughly with water to remove any inorganic salts, and dried under vacuum.

-

Caption: Synthetic workflow for this compound.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, which is useful for determining melting points, phase transitions, and enthalpies of reaction.

Experimental Protocols

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument for temperature and mass using standard reference materials.

-

Accurately weigh 5-10 mg of the sample into a ceramic or aluminum pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

Conduct the analysis under an inert atmosphere, such as nitrogen, with a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument for temperature and enthalpy using a standard reference material, such as indium.

-

Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected melting point at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic transition.

Representative Data

Due to the absence of specific experimental data for this compound in the current literature, the following tables present representative data based on the thermal analysis of structurally related triazine derivatives. These values should be considered as estimates and require experimental verification.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Representative Value | Description |

| Tonset | ~200 - 250 °C | Onset temperature of the first major decomposition step. |

| Tpeak | ~250 - 300 °C | Peak temperature of the maximum rate of decomposition. |

| Weight Loss (Stage 1) | ~30 - 40% | Corresponds to the initial fragmentation of the molecule. |

| Weight Loss (Stage 2) | ~40 - 50% | Further decomposition of the intermediate products. |

| Residual Mass @ 600°C | ~10 - 20% | Char residue remaining at high temperatures. |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Representative Value | Description |

| Melting Point (Tm) | ~220 - 260 °C | Temperature at which the compound transitions from solid to liquid.[1] |

| Enthalpy of Fusion (ΔHf) | ~30 - 50 J/g | The amount of energy required to melt the compound. |

| Decomposition | > 250 °C | Exothermic events following melting, indicating decomposition. |

Potential Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a complex series of reactions. The initial steps likely involve the cleavage of the weaker bonds in the molecule, such as the C-S and C-N bonds of the substituents, followed by the fragmentation of the triazine ring at higher temperatures.

Caption: A potential thermal decomposition pathway for the title compound.

Conclusion

This technical guide has outlined the key aspects related to the thermal stability of this compound. While direct experimental data remains to be published, this document provides a robust framework for its investigation, including a plausible synthetic route and detailed protocols for its thermal analysis by TGA and DSC. The representative data and the visualized workflow and decomposition pathway offer valuable insights for researchers. Future experimental studies are crucial to precisely determine the thermal properties of this compound, which will be instrumental in unlocking its full potential in various scientific and industrial applications.

References

Green Synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of green and sustainable methods for the synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol, a molecule of significant interest in medicinal chemistry and materials science. By leveraging green chemistry principles, the proposed methods aim to reduce environmental impact, improve efficiency, and enhance safety compared to conventional synthetic routes. This document offers detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in the practical application of these advanced synthetic techniques.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in drug discovery and materials science due to its versatile biological activities and unique physicochemical properties. The target molecule, this compound, incorporates key pharmacophores that suggest potential applications as an anticancer, antiviral, or antimicrobial agent. Traditional synthetic methods for triazine derivatives often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents. Green chemistry offers a sustainable alternative by focusing on the use of renewable resources, reducing waste, and minimizing energy consumption. This guide explores the application of microwave-assisted and ultrasound-assisted synthesis as green and efficient pathways to this compound.

Proposed Green Synthesis Pathways

The conventional synthesis of substituted triazines typically involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This process is notoriously temperature-dependent, with the first substitution occurring at low temperatures (around 0°C), the second at room temperature, and the third requiring elevated temperatures[1]. Green synthesis approaches can significantly enhance this process by using alternative energy sources to accelerate the reactions and by employing more environmentally benign solvents.

Two primary green synthesis strategies are proposed for the synthesis of this compound:

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields[1][2]. Reactions can often be performed in greener solvents or even under solvent-free conditions.

-

Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency ultrasound can promote chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. This can lead to faster reaction rates and higher yields, often in aqueous media[3][4].

The proposed synthetic route is a two-step process starting from cyanuric chloride:

-

Step 1: Monoamination: Reaction of cyanuric chloride with aniline to yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.

-

Step 2: Dithiolation: Substitution of the remaining two chlorine atoms with thiol groups using a sulfur nucleophile.

Experimental Protocols

The following are detailed, proposed experimental protocols for the green synthesis of this compound. These protocols are based on established green methodologies for the synthesis of analogous triazine derivatives.

Microwave-Assisted Synthesis Protocol

Step 1: Microwave-Assisted Synthesis of 2,4-dichloro-6-(phenylamino)-1,3,5-triazine

-

In a 10 mL microwave vial equipped with a magnetic stirrer, dissolve cyanuric chloride (1.84 g, 10 mmol) in a green solvent such as 1,4-dioxane or a mixture of water and acetone (5 mL).

-

Add aniline (0.93 g, 10 mmol) to the solution.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.29 g, 10 mmol), to the reaction mixture to neutralize the HCl formed during the reaction.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature of 80°C for 5-10 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.

Step 2: Microwave-Assisted Synthesis of this compound

-

In a 10 mL microwave vial, suspend the 2,4-dichloro-6-(phenylamino)-1,3,5-triazine (2.41 g, 10 mmol) obtained from Step 1 in ethanol (5 mL).

-

Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) (1.4 g, 25 mmol) or thiourea (1.9 g, 25 mmol). If using thiourea, subsequent hydrolysis with an aqueous base will be required.

-

Seal the vial and irradiate in the microwave reactor at 120-140°C for 15-20 minutes.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the dithiol product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Ultrasound-Assisted Synthesis Protocol

Step 1: Ultrasound-Assisted Synthesis of 2,4-dichloro-6-(phenylamino)-1,3,5-triazine

-

In a sonication flask, suspend cyanuric chloride (1.84 g, 10 mmol) in an aqueous solution of a mild base like sodium bicarbonate (0.84 g, 10 mmol in 20 mL of water).

-

Cool the suspension to 0-5°C in an ice bath.

-

While stirring vigorously, add a solution of aniline (0.93 g, 10 mmol) in a minimal amount of a water-miscible organic solvent like acetone or THF dropwise.

-

Immerse the flask in an ultrasonic bath and sonicate at a frequency of 35-40 kHz for 30-60 minutes, maintaining the temperature below 5°C.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the precipitated product, wash with cold water, and dry.

Step 2: Ultrasound-Assisted Synthesis of this compound

-

In a sonication flask, suspend 2,4-dichloro-6-(phenylamino)-1,3,5-triazine (2.41 g, 10 mmol) in water (20 mL).

-

Add sodium thiocyanate (2.02 g, 25 mmol) to the suspension.

-

Sonicate the mixture at 50-60°C for 1-2 hours.

-

Monitor the formation of the dithiol product.

-

After the reaction, cool the mixture and acidify with a mineral acid to precipitate the final product.

-

Filter, wash with water, and dry to obtain this compound.

Data Presentation

The following tables summarize the expected quantitative data for the proposed green synthesis methods, based on literature values for similar triazine derivatives.

Table 1: Comparison of Proposed Green Synthesis Methods for 2,4-dichloro-6-(phenylamino)-1,3,5-triazine (Step 1)

| Parameter | Microwave-Assisted Method | Ultrasound-Assisted Method | Conventional Heating |

| Solvent | 1,4-Dioxane / Water-Acetone | Water | Dichloromethane/THF |

| Temperature (°C) | 80 | < 5 | 0 - Room Temp. |

| Time | 5-10 min | 30-60 min | 2-4 hours |

| Expected Yield (%) | > 90% | > 85% | 70-85% |

| Energy Source | Microwaves | Ultrasound | Heating Mantle |

| Green Aspects | Rapid, less solvent, high yield | Use of water, low temp. | High solvent use, longer time |

Table 2: Comparison of Proposed Green Synthesis Methods for this compound (Step 2)

| Parameter | Microwave-Assisted Method | Ultrasound-Assisted Method | Conventional Heating |

| Solvent | Ethanol | Water | High-boiling organic solvent |

| Temperature (°C) | 120-140 | 50-60 | Reflux |

| Time | 15-20 min | 1-2 hours | 6-12 hours |

| Expected Yield (%) | > 85% | > 80% | 60-75% |

| Energy Source | Microwaves | Ultrasound | Heating Mantle |

| Green Aspects | Very rapid, high yield | Use of water, moderate temp. | High energy, long reaction time |

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow.

Caption: Proposed two-step synthesis of the target molecule.

Caption: General experimental workflow for the green synthesis.

Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated in publicly available literature, many substituted triazines are known to act as kinase inhibitors. The general mechanism involves competitive binding to the ATP-binding site of a target kinase, thereby inhibiting its catalytic activity and downstream signaling.

Caption: Hypothesized mechanism of kinase inhibition.

Conclusion

The adoption of green synthesis methods, such as microwave and ultrasound-assisted reactions, presents a significant advancement in the preparation of this compound. These techniques offer substantial benefits, including reduced reaction times, higher yields, and the use of more environmentally friendly solvents. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize sustainable synthetic strategies for this and other valuable triazine derivatives, paving the way for more efficient and eco-friendly drug discovery and development processes.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 4. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of Substituted Triazine-Dithiols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted 1,3,5-triazine-2,4-dithiols are a class of heterocyclic compounds characterized by a triazine ring with two thiol groups and a variable substituent at the 6-position. This unique structure imparts a range of valuable properties, leading to their application in diverse fields, most notably as highly effective corrosion inhibitors and as building blocks for advanced materials. This technical guide provides an in-depth exploration of the synthesis, mechanisms, and key applications of these versatile molecules, with a focus on quantitative data and detailed experimental protocols.

Synthesis of Substituted Triazine-Dithiols

The synthesis of 6-substituted-1,3,5-triazine-2,4-dithiols typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for sequential nucleophilic substitution. This property is exploited to introduce the desired substituent at the C6 position first, followed by the introduction of the two thiol groups.

A general synthetic pathway involves a two-step process:

-

Introduction of the Substituent: Cyanuric chloride is reacted with a nucleophile (e.g., an amine) at a low temperature (typically 0-5 °C) to monosubstitute the triazine ring. The lower temperature favors the replacement of only one chlorine atom.

-

Introduction of Thiol Groups: The resulting 6-substituted-2,4-dichloro-1,3,5-triazine is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), at a higher temperature to replace the remaining two chlorine atoms with thiol groups.

Experimental Protocol: Synthesis of 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN) and 6-dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN)

This protocol is based on the synthesis of two widely studied triazine-dithiol corrosion inhibitors.[1]

-

Step 1: Synthesis of 6-substituted-2,4-dichloro-1,3,5-triazine

-

Dissolve cyanuric chloride in a suitable solvent (e.g., acetone).

-

Separately, dissolve the corresponding amine (diallylamine or dibutylamine) in the same solvent.

-

Cool both solutions to 0 °C.

-

Slowly add the amine solution to the cyanuric chloride solution while maintaining the temperature at 0 °C and stirring.

-

After the addition is complete, continue stirring for a specified period (e.g., 2-4 hours) at 0 °C.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 6-substituted-2,4-dichloro-1,3,5-triazine.

-

-

Step 2: Synthesis of 6-substituted-1,3,5-triazine-2,4-dithiol monosodium

-

Dissolve the crude product from Step 1 in a suitable solvent.

-

Add a solution of sodium hydrosulfide (NaSH) to the mixture.

-

Heat the reaction mixture to a specific temperature (e.g., 50-60 °C) and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove any solid byproducts.

-

The filtrate is then concentrated under reduced pressure to obtain the final product, the monosodium salt of the substituted triazine-dithiol.

-

Applications in Corrosion Inhibition

Substituted triazine-dithiols have demonstrated exceptional performance as corrosion inhibitors for various metals and alloys, including aluminum, mild steel, and stainless steel, particularly in acidic environments.[1][2] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of multiple active centers in the molecule:

-

Nitrogen atoms in the triazine ring.

-

Sulfur atoms in the thiol groups.

-

π-electrons of the aromatic triazine ring.

These features allow for strong interaction with the metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bonding).

Quantitative Performance Data

The inhibition efficiency (IE) of triazine-dithiols is typically evaluated using weight loss measurements and electrochemical techniques. The following tables summarize the performance of 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN) and 6-dibutylamino-1,3,5-triazine-2,4-dithiol monosodium (DBN) as corrosion inhibitors for aluminum alloy in 1 M HCl solution.

Table 1: Inhibition Efficiency from Weight Loss Measurements

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) |

| DAN | 0.1 | 92.3 |

| 0.5 | 96.8 | |

| 1.0 | 98.1 | |

| DBN | 0.1 | 95.4 |

| 0.5 | 97.9 | |

| 1.0 | 98.8 |

Table 2: Electrochemical Polarization Data

| Inhibitor | Concentration (mM) | Corrosion Current Density (Icorr) (μA/cm²) | Inhibition Efficiency (%) |

| Blank | - | 1250 | - |

| DAN | 0.1 | 112.5 | 91.0 |

| 0.5 | 50.0 | 96.0 | |

| 1.0 | 25.0 | 98.0 | |

| DBN | 0.1 | 87.5 | 93.0 |

| 0.5 | 37.5 | 97.0 | |

| 1.0 | 12.5 | 99.0 |

Experimental Protocols for Corrosion Inhibition Studies

Weight Loss Method:

-

Prepare metal coupons of known dimensions and weight.

-

Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.

-

Maintain the solution at a constant temperature for a specified duration (e.g., 24 hours).

-

After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

-

Calculate the corrosion rate and inhibition efficiency using the weight loss data.

Electrochemical Measurements:

These are typically performed using a three-electrode cell setup with a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

-

Potentiodynamic Polarization:

-

Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

-

Scan the potential in both cathodic and anodic directions from the OCP at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus potential (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves to the OCP to determine the corrosion current density (Icorr).

-

Calculate the inhibition efficiency from the Icorr values with and without the inhibitor.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC signal over a range of frequencies to the working electrode at its OCP.

-

Measure the impedance response of the system.

-

Analyze the data using Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

-

Higher Rct values in the presence of the inhibitor indicate better corrosion protection.

-

Diagram: Experimental Workflow for Corrosion Inhibition Evaluation

Caption: Workflow for evaluating the performance of triazine-dithiol corrosion inhibitors.

Applications in Materials Science: Hydrophobic Surfaces

Substituted triazine-dithiols can be used to modify surfaces, imparting desirable properties such as hydrophobicity. This is achieved by creating self-assembled monolayers (SAMs) or composite films on substrates like stainless steel. The triazine-dithiol molecule acts as an anchor to the metal surface through its thiol groups, while the substituent at the 6-position can be tailored to be a long alkyl chain or a fluorinated group, which are inherently hydrophobic.

Performance Data

The hydrophobicity of a surface is quantified by its water contact angle (WCA). A higher WCA indicates greater hydrophobicity.

Table 3: Water Contact Angle of Modified Stainless Steel Surfaces

| Surface Treatment | Water Contact Angle (°) |

| Unmodified Stainless Steel | ~70 |

| Stainless Steel modified with 2-(Dibutylamino)-4,6-dimercapto-1,3,5-triazine | >150 (Superhydrophobic) |

Experimental Protocol for Hydrophobic Surface Preparation

-

Substrate Preparation: Clean and polish the stainless steel substrate to ensure a smooth and uniform surface.

-

Acid Etching: Etch the substrate in an acidic solution to create a micro/nanostructured surface, which enhances hydrophobicity (Cassie-Baxter state).

-

Self-Assembly of Triazine-Dithiol: Immerse the etched substrate in a solution of the substituted triazine-dithiol (e.g., in ethanol) for a specific period to allow for the formation of a self-assembled monolayer. The thiol groups will chemisorb onto the steel surface.

-

Optional Second Layer: For enhanced hydrophobicity and durability, a second layer of a hydrophobic silane, such as n-octadecyltrichlorosilane (OTS), can be applied.

-

Curing: Heat the coated substrate to stabilize the film.

-

Characterization: Measure the water contact angle using a goniometer and analyze the surface morphology with Scanning Electron Microscopy (SEM).

Diagram: Formation of a Hydrophobic Surface

Caption: Schematic representation of the formation of a hydrophobic layer on a metal surface.

Potential Applications in Drug Development and Analytical Chemistry

While the applications of substituted triazine-dithiols in corrosion inhibition and materials science are well-documented, their potential in drug development and analytical chemistry is an emerging area.

Drug Development

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of thiol groups can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Thiol groups are known to interact with biological targets, such as enzymes, and can also participate in disulfide bond formation, which is relevant for drug delivery systems. Further research is needed to fully explore the therapeutic potential of triazine-dithiol derivatives.

Analytical Chemistry

Triazine derivatives, in general, are known to act as complexing agents for metal ions. The presence of two thiol groups in triazine-dithiols enhances their ability to chelate with heavy metal ions. This property could be exploited for the development of:

-

Sensors: Colorimetric or fluorometric sensors for the detection of specific metal ions.

-

Extraction Agents: For the selective extraction and preconcentration of trace metals from complex matrices.

The development of analytical methods based on substituted triazine-dithiols is a promising area for future research.

Conclusion

Substituted triazine-dithiols are a versatile class of compounds with established and significant applications in corrosion protection and the fabrication of advanced materials. Their straightforward synthesis and the tunability of their properties through the variation of the substituent at the C6 position make them attractive for further development. While their potential in drug discovery and analytical sciences is currently less explored, the inherent properties of the triazine-dithiol scaffold suggest that these areas hold considerable promise for future research and application. This guide provides a foundational understanding for scientists and researchers looking to harness the potential of these remarkable molecules.

References

Methodological & Application

Application Notes and Protocols for 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol as a Corrosion Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion remains a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Molecules containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are particularly effective as they can readily adsorb onto metal surfaces, forming a protective barrier. 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a promising candidate for corrosion inhibition due to its molecular structure, which combines a triazine ring, a phenylamino group, and two thiol groups. These features are expected to provide excellent corrosion protection for various metals and alloys in aggressive acidic environments.

These application notes provide a comprehensive overview of the methodologies to evaluate the efficacy of this compound as a corrosion inhibitor. The protocols are based on established electrochemical and gravimetric techniques, drawing parallels from studies on structurally similar triazine-dithiol derivatives, such as 6-dibutylamino-1,3,5-triazine-2,4-dithiolmonosodium (DBN), due to the limited direct literature on the phenylamino variant.[1][2]

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from cyanuric chloride.

Caption: Synthetic pathway for this compound.

Protocol:

-

Step 1: Synthesis of 6-(Phenylamino)-2,4-dichloro-1,3,5-triazine.

-

Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool the solution in an ice bath.

-

Slowly add an equimolar amount of aniline while maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring for a few hours at room temperature.

-

The resulting precipitate can be filtered, washed with water, and dried.

-

-

Step 2: Synthesis of this compound.

-

Suspend the intermediate product from Step 1 in a suitable solvent.

-

Add a solution of sodium hydrosulfide (NaSH) in slight excess (e.g., 2.2 equivalents).[1][2]

-

Heat the mixture under reflux for several hours.

-

After cooling, the product can be precipitated by acidifying the solution, then filtered, washed, and purified by recrystallization.

-

Experimental Protocols for Corrosion Inhibition Studies

The effectiveness of this compound as a corrosion inhibitor can be evaluated using various standard techniques. The following protocols are detailed for mild steel in an acidic medium (e.g., 1 M HCl), a common scenario for industrial applications.

Weight Loss Method

The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.[3][4]

Caption: Workflow for the weight loss corrosion measurement technique.

Protocol:

-

Specimen Preparation:

-

Cut metal specimens (e.g., mild steel) into coupons of suitable dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

-

Mechanically polish the coupons with a series of emery papers of decreasing grit size to achieve a smooth surface.

-

Degrease the coupons with a suitable solvent like acetone, rinse with distilled water, and dry thoroughly.

-

Accurately weigh each coupon using an analytical balance.

-

-

Immersion Test:

-

Prepare the corrosive solution (e.g., 1 M HCl).

-

Prepare a series of corrosive solutions containing different concentrations of this compound.

-

Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

-

-

Post-Immersion Analysis:

-

After the immersion period, retrieve the coupons from the solutions.

-

Carefully clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry.

-

Reweigh the cleaned and dried coupons.

-

-

Calculations:

-

Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = ΔW / (A × t)

-

ΔW = Weight loss (g)

-

A = Surface area of the coupon (m²)

-

t = Immersion time (h)

-

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100

-

CR₀ = Corrosion rate in the absence of the inhibitor.

-

CRᵢ = Corrosion rate in the presence of the inhibitor.

-

-

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics and mechanism of corrosion inhibition. These are typically performed using a three-electrode setup in an electrochemical cell.

Caption: Workflow for electrochemical corrosion inhibition studies.

a) Potentiodynamic Polarization (PDP):

Protocol:

-

Cell Setup:

-

Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[2]

-

Fill the cell with the corrosive solution (with and without the inhibitor).

-

Allow the working electrode to reach a stable open-circuit potential (OCP).

-

-

Measurement:

-

Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

-

Data Analysis:

-

Plot the logarithm of the current density (log i) versus the potential (E).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

-

Calculate the Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

-

icorr₀ = Corrosion current density in the absence of the inhibitor.

-

icorrᵢ = Corrosion current density in the presence of the inhibitor.

-

-

b) Electrochemical Impedance Spectroscopy (EIS):

Protocol:

-

Cell Setup:

-

Use the same three-electrode setup as for PDP.

-

Allow the system to stabilize at the OCP.

-

-

Measurement:

-

Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

-

Data Analysis: